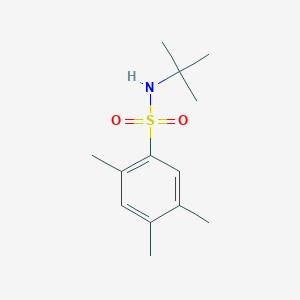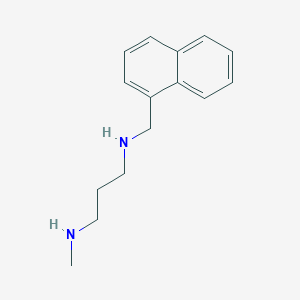
N-(tert-butyl)-2,4,5-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-2,4,5-trimethylbenzenesulfonamide, commonly known as TBS, is a sulfonamide compound that has been widely used in scientific research. TBS is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. It is a versatile reagent that has been used in a variety of applications, including as a protecting group for amines and as a catalyst in organic reactions.
作用機序
The mechanism of action of TBS is not well understood, but it is believed to act as a Lewis acid catalyst in organic reactions. It is also thought to stabilize intermediates in reactions by forming hydrogen bonds with nearby functional groups.
Biochemical and Physiological Effects:
TBS has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic. It has been shown to be metabolized in rats, with the primary metabolite being tert-butylamine.
実験室実験の利点と制限
One major advantage of TBS is its versatility as a protecting group for amines. It is also relatively easy to synthesize and purify. However, TBS can be difficult to remove from products, and it may require harsh conditions such as strong acids or bases. It is also not compatible with certain functional groups, such as aldehydes and ketones.
将来の方向性
Future research on TBS could focus on developing new applications for the compound, such as in the synthesis of new drugs or materials. Additionally, further studies could be conducted on the mechanism of action of TBS, as well as its potential toxicity and environmental impact.
Conclusion:
In conclusion, N-(tert-butyl)-2,4,5-trimethylbenzenesulfonamide is a versatile reagent that has been widely used in scientific research. It has a variety of applications, including as a protecting group for amines and as a catalyst in organic reactions. While its mechanism of action and physiological effects are not well understood, TBS has been shown to be relatively non-toxic and easy to synthesize. Further research on TBS could lead to new applications and a better understanding of its properties.
合成法
The synthesis of TBS can be achieved through a variety of methods, including the reaction of tert-butylamine with p-toluenesulfonyl chloride, or the reaction of tert-butylamine with p-toluenesulfonyl isocyanate. The latter method is preferred due to its higher yield and lower toxicity. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization.
科学的研究の応用
TBS has been widely used in scientific research as a protecting group for amines. It is commonly used in peptide synthesis to protect the amine group of amino acids, allowing for selective reactions at other functional groups. TBS has also been used as a catalyst in organic reactions, such as the Friedel-Crafts acylation of arenes.
特性
分子式 |
C13H21NO2S |
|---|---|
分子量 |
255.38 g/mol |
IUPAC名 |
N-tert-butyl-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-9-7-11(3)12(8-10(9)2)17(15,16)14-13(4,5)6/h7-8,14H,1-6H3 |
InChIキー |
MKTFWLDLGLOZEG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)(C)C)C |
正規SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B225362.png)



![Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)


![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)


![2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B225396.png)
![4-{[(2-methoxybenzyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B225399.png)
